Benzyl glycidyl ether
Overview
Description
Benzyl glycidyl ether (BGE) is a compound extensively studied for its potential applications in organic synthesis, particularly in producing chiral pharmaceutical compounds and polymers. It is a type of glycidyl ether known for its reactive epoxy group.
Synthesis Analysis
Benzyl glycidyl ether undergoes various synthesis processes, including enantioselective catalysis and metal-mediated cyclizations. One study by Bendigiri et al. (2018) explored the use of Ylehd, an epoxide hydrolase, for its enantioselective properties in the synthesis of BGE. Similarly, Marcos et al. (2008) demonstrated stereospecific cyclizations of BGE using catalytic amounts of FeBr3/3AgOTf.
Molecular Structure Analysis
The molecular structure of BGE plays a crucial role in its reactivity and applications. The presence of a benzyl group attached to an epoxy structure makes it a suitable candidate for various chemical transformations. The studies focus on the stereochemistry and molecular interactions of BGE, crucial for its selective reactions in organic synthesis.
Chemical Reactions and Properties
BGE participates in a variety of chemical reactions, such as ring-opening polymerizations and stereospecific substitutions. For example, the study by Ziegler and Fu (2016) discusses the phosphine-catalyzed synthesis of benzylic ethers, including BGE, through oxidation processes.
Physical Properties Analysis
The physical properties of BGE, including its reactivity, boiling point, and solubility, are essential for its applications in polymer science and organic synthesis. Studies like Zhang and Grinstaff (2014) provide insights into these properties by exploring the polymerization processes involving BGE.
Chemical Properties Analysis
BGE's chemical properties, particularly its reactivity with various catalysts and reagents, are crucial for its application in synthesizing complex molecules. The study by Grobelny et al. (2002) demonstrates the selective cleavage of the linear ether bond in BGE, highlighting its reactivity and potential for chemical modifications.
Scientific Research Applications
Polymerization Initiator : BGE, in combination with benzyl phenylphosphonates, serves as a thermally latent initiator in the polymerization of glycidyl phenyl ether. This allows for the production of polymers with specific molecular weights under certain temperature conditions (Kim, Sanda, & Endo, 2000).
Metal-Mediated Cyclization : BGE undergoes metal-mediated cyclization to produce 3-chromanols or tetrahydrobenzo[c]oxepin-4-ols. FeBr3/3AgOTf is found to be the most efficient catalyst for this process (Marcos, Rodríguez-Escrich, Herrerías, & Pericàs, 2008).
Cationic Polymerization Catalyst : Benzylammonium salts, including BGE, show high activity in the cationic polymerization of glycidyl phenyl ether, generating benzyl cations as active species (Nakano & Endo, 1995).
Biocatalysis in Pharmaceutical Preparation : Ylehd, a recombinant epoxide hydrolase, demonstrates potential as a biocatalyst for the large-scale preparation of pharmaceutically relevant chiral (R)-benzyl glycidyl ether (Bendigiri et al., 2018).
Polymer Synthesis : Terpolymerization of BGE with propylene oxide and CO2 can produce lower-temperature, lower-strength polymers with lower mechanical properties, using bifunctional catalysts (Zhang & Grinstaff, 2014).
Organic Synthesis : Potassium alkalide selectively cleaves linear ether bonds in BGE, producing potassium glycidoxide and benzylpotassium, with potential applications in organic synthesis (Grobelny et al., 2002).
Safety And Hazards
Benzyl glycidyl ether can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
Relevant Papers Several papers have been published on Benzyl glycidyl ether. For instance, a paper titled “Biocatalytic resolution of benzyl glycidyl ether and its derivates by Talaromyces flavus: effect of phenyl ring substituents on enantioselectivity” discusses the resolution of racemic benzyl glycidyl ether by Talaromyces flavus . Another paper titled “Evaluating Ylehd, a recombinant epoxide hydrolase from Yarrowia lipolytica as a potential biocatalyst for the resolution of benzyl glycidyl ether” evaluates Ylehd, a recombinant epoxide hydrolase from Yarrowia lipolytica, for its enantioselective properties .
properties
IUPAC Name |
2-(phenylmethoxymethyl)oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-2-4-9(5-3-1)6-11-7-10-8-12-10/h1-5,10H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYBOILAKBSWFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001019317 | |
Record name | 2‐[(Benzyloxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001019317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl glycidyl ether | |
CAS RN |
2930-05-4 | |
Record name | Benzyl glycidyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2930-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propane, 1-(benzyloxy)-2,3-epoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002930054 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2‐[(Benzyloxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001019317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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